molecular formula C26H28F3N5O3 B609974 PF-06372222

PF-06372222

Cat. No.: B609974
M. Wt: 515.5 g/mol
InChI Key: MYZIDYJMNWEJMC-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of PF-06372222 involves several steps, including the formation of a hydrogen bond with a polar cleft between helices VI and VII, and the binding of its trifluoromethyl–pyrazole group to a hydrophobic surface area of helix V . The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques used for small-molecule pharmaceuticals.

Chemical Reactions Analysis

PF-06372222 undergoes various chemical reactions, including hydrogen bonding interactions and binding to hydrophobic surfaces . Common reagents used in these reactions include polar solvents and hydrophobic agents. The major products formed from these reactions are typically stable complexes with the target receptors.

Properties

Molecular Formula

C26H28F3N5O3

Molecular Weight

515.5 g/mol

IUPAC Name

3-[[4-[(R)-(3,3-dimethylcyclobutyl)-[[6-[4-(trifluoromethyl)imidazol-1-yl]pyridin-3-yl]amino]methyl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C26H28F3N5O3/c1-25(2)11-18(12-25)23(16-3-5-17(6-4-16)24(37)30-10-9-22(35)36)33-19-7-8-21(31-13-19)34-14-20(32-15-34)26(27,28)29/h3-8,13-15,18,23,33H,9-12H2,1-2H3,(H,30,37)(H,35,36)/t23-/m0/s1

InChI Key

MYZIDYJMNWEJMC-QHCPKHFHSA-N

Isomeric SMILES

CC1(CC(C1)[C@H](C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C

SMILES

CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C

Canonical SMILES

CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-0637222;  PF0637222;  PF 0637222

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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